molecular formula C12H18ClNO2 B1425800 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride CAS No. 1203683-88-8

2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride

Cat. No. B1425800
M. Wt: 243.73 g/mol
InChI Key: IZGVNRZKRJIPPG-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 . It has a molecular weight of 243.73 . The IUPAC name for this compound is 2-(3,4-dimethoxyphenyl)pyrrolidine hydrochloride . This compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride is 1S/C12H17NO2.ClH/c1-14-11-6-5-9(8-12(11)15-2)10-4-3-7-13-10;/h5-6,8,10,13H,3-4,7H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride is a compound with a molecular weight of 243.73 . It is usually stored at room temperature .

Scientific Research Applications

Structural Analysis and Synthesis

  • Crystal Structure Analysis : The crystal structure of a related compound, 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine, has been determined, revealing a deviation from planarity and potential analgesic activity. This insight might suggest structural analogs of 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride could share similar properties (Ç. Tarimci et al., 2003).
  • Synthesis of Biologically Active Scaffolds : New biologically active scaffolds incorporating the 3,4-dimethoxyphenyl motif have been synthesized, demonstrating the utility of this functional group in developing therapeutic agents (Farid M Sroor, 2019).

Biological and Pharmaceutical Applications

  • Anticancer Agents : Certain analogs, like 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine, have been designed and synthesized as antiproliferative agents, highlighting the therapeutic potential of derivatives in cancer treatment (Surendar Chitti et al., 2019).
  • Antimicrobial Activity : The development of novel compounds with the 3,4-dimethoxyphenyl group has also led to antimicrobial agents, suggesting a potential application in combating microbial infections (Yahya Nural et al., 2018).

Material Science and Chemistry

  • Polyimide Synthesis : Research into novel polyimides derived from pyridine-containing dianhydride monomers, including those related to the 3,4-dimethoxyphenyl group, has demonstrated applications in creating materials with excellent thermal stability and mechanical properties, relevant for various industrial applications (Xiaolong Wang et al., 2006).

Safety And Hazards

The safety information for 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-11-6-5-9(8-12(11)15-2)10-4-3-7-13-10;/h5-6,8,10,13H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGVNRZKRJIPPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCN2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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